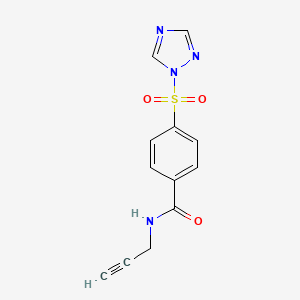
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide is a synthetic organic compound that features a triazole ring, a sulfonyl group, and a benzamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The sulfonylated triazole is coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Alkylation: Finally, the benzamide is alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the sulfonyl group or the triazole ring.
Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group could yield an aldehyde or carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)-4-(1H-1,2,3-triazole-1-sulfonyl)benzamide: Similar structure but with a different triazole ring.
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)aniline: Similar structure but with an aniline moiety instead of benzamide.
Uniqueness
The uniqueness of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C12H10N4O3S |
|---|---|
Molekulargewicht |
290.30 g/mol |
IUPAC-Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C12H10N4O3S/c1-2-7-14-12(17)10-3-5-11(6-4-10)20(18,19)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
InChI-Schlüssel |
ZBNCPAXYEUCPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















